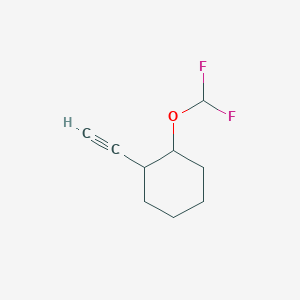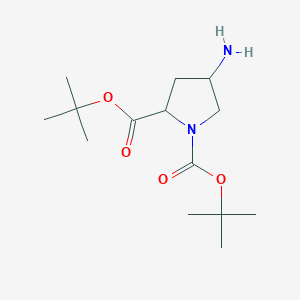![molecular formula C10H6ClN3 B8241524 11-chloro-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B8241524.png)
11-chloro-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a pyrrole ring fused to two pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopentylamine, diisopropylethylamine (DIPEA), and ethyl acetate at room temperature. Another approach includes the use of 3,3-diethoxy-propyne, copper chloride (CuCl), 6-methylpicolinic acid, sodium iodide (NaI), and potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) as solvents .
Industrial Production Methods
Industrial production methods for 2-Chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine are typically scaled-up versions of laboratory synthesis techniques. These methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as oxone in dimethylformamide (DMF) at room temperature.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) in methanol.
Substitution: Substitution reactions often involve the use of thionyl chloride (SOCl2) and dimethylamine.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine include cyclopentylamine, DIPEA, ethyl acetate, CuCl, 6-methylpicolinic acid, NaI, K2CO3, DMSO, oxone, DMF, SOCl2, and dimethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while substitution reactions can produce various substituted pyrrolopyridine derivatives.
科学研究应用
2-Chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-Chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
2-Chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine can be compared with other similar compounds, such as:
9H-Pyrrolo[2,3-b5,4-c’]dipyridine-6-carbonitrile: This compound has a similar core structure but with different substituents.
2-(4-(2-fluoroethoxy)piperidin-1-yl)-9-methyl-9H-pyrrolo[2,3-b4,5-c’]dipyridine: This derivative is used as a PET tracer for detecting pathological aggregated tau in Alzheimer’s disease.
The uniqueness of 2-Chloro-9H-pyrrolo[2,3-b:4,5-c’]dipyridine lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.
属性
IUPAC Name |
11-chloro-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-9-2-1-6-7-5-12-4-3-8(7)13-10(6)14-9/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTHDAPPTWLTGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C3=C(N2)C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B8241445.png)



![tert-butyl (6S)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8241495.png)


![[4-(Trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B8241510.png)


![Ethyl 7-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8241513.png)
![tert-butyl 11-chloro-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8-carboxylate](/img/structure/B8241518.png)


